Cladribine

Description

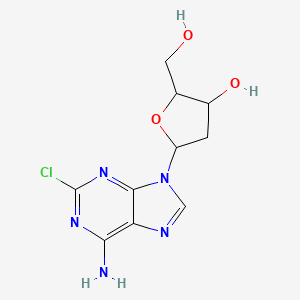

Structure

2D Structure

3D Structure

Properties

CAS No. |

5542-92-7 |

|---|---|

Molecular Formula |

C10H12ClN5O3 |

Molecular Weight |

285.69 g/mol |

IUPAC Name |

(2R,3S,5S)-5-(6-amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1 |

InChI Key |

PTOAARAWEBMLNO-JKUQZMGJSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

1’-epi-Cladribine; 2-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-adenine; 2-Chloro-6-amino-9-(2-deoxy-α-D-erythro-pentofuranosyl)purine; 2-Chloro-α-D-2’-deoxyadenosine; NSC 105013 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Intracellular Activation and Metabolism Pathways

Cladribine (B1669150) functions as a prodrug, meaning it is administered in an inactive form and must undergo metabolic conversion within the cell to exert its therapeutic effects. drugbank.comtga.gov.aunih.govnih.gov This intracellular activation is a multi-step process involving several key enzymes that ultimately lead to the formation of the cytotoxic compound, this compound triphosphate (Cd-ATP).

The initial and rate-limiting step in this compound's activation is its phosphorylation by the enzyme deoxycytidine kinase (dCK). tga.gov.auwikipedia.orgtandfonline.comashpublications.orgresearchgate.netashpublications.orgtaylorandfrancis.com this compound is transported into cells, particularly lymphocytes, via nucleoside transporter proteins. drugbank.comwikipedia.orgashpublications.org Once inside, dCK catalyzes the addition of a phosphate (B84403) group to this compound, forming this compound monophosphate (Cd-AMP). drugbank.comtga.gov.aunih.govnih.govwikipedia.org The efficiency of this phosphorylation is a critical determinant of this compound's cytotoxicity. Lymphocytes are particularly susceptible to this compound because they exhibit high levels of dCK activity. tga.gov.auashpublications.orgpatsnap.comnih.govnih.gov This high enzymatic activity ensures the efficient conversion of the prodrug into its active form. tga.gov.auashpublications.orgpatsnap.com

Following its initial phosphorylation to Cd-AMP, the molecule undergoes two subsequent phosphorylation steps to become the active cytotoxic agent, this compound triphosphate (Cd-ATP). drugbank.comtga.gov.aunih.govwikipedia.orgashpublications.org These sequential phosphorylations are catalyzed by nucleoside monophosphate kinase and nucleoside diphosphate (B83284) kinase, respectively, converting Cd-AMP to this compound diphosphate (Cd-ADP) and finally to Cd-ATP. drugbank.comnih.govnih.govtandfonline.comashpublications.org The accumulation of Cd-ATP within the cell is the ultimate trigger for the cascade of events leading to cell death. drugbank.comwikipedia.orgtandfonline.com The intracellular half-life of Cd-ATP is approximately 10 hours. tga.gov.aufda.gov

The intracellular concentration of the active Cd-ATP is regulated by a balance between activating and deactivating enzymes. tga.gov.auwikipedia.orgtandfonline.com The primary deactivating enzyme is 5'-nucleotidase (5'-NT), which catalyzes the dephosphorylation of Cd-AMP back to this compound, rendering it inactive. drugbank.comtga.gov.aunih.govtandfonline.comnih.gov The selective toxicity of this compound towards lymphocytes is largely attributed to the favorable ratio of dCK to 5'-NT in these cells. tga.gov.auwikipedia.orgashpublications.orgnih.govnih.gov Lymphocytes have relatively low levels of 5'-NT, which means that once this compound is phosphorylated, it is less likely to be deactivated, leading to the accumulation of toxic Cd-ATP. drugbank.comtga.gov.auwikipedia.orgashpublications.org Conversely, cells with a higher 5'-NT to dCK ratio are more resistant to this compound's effects. wikipedia.orgtandfonline.com

A key structural feature of this compound is the substitution of a chlorine atom for a hydrogen atom in the purine (B94841) ring. tga.gov.aunih.govnih.gov This modification makes this compound resistant to degradation by the enzyme adenosine (B11128) deaminase (ADA). drugbank.comtga.gov.auwikipedia.orgashpublications.orgnih.govnih.govrndsystems.com ADA normally breaks down adenosine and its analogs. By resisting this degradation, this compound has a longer intracellular residence time, allowing for greater accumulation within the target cells and more efficient conversion to its active triphosphate form. drugbank.comtga.gov.au This resistance is a crucial factor contributing to its potent cytotoxic effects. wikipedia.orgashpublications.org

Role of 5'-Nucleotidase (5'-NT) in Deactivation

Interference with Nucleic Acid Synthesis and Integrity

The cytotoxicity of this compound is primarily executed through the interference of its active metabolite, Cd-ATP, with the synthesis and maintenance of nucleic acids, particularly DNA. This interference occurs through multiple mechanisms, ultimately leading to the induction of apoptosis, or programmed cell death.

In dividing cells, Cd-ATP acts as a competitive inhibitor of deoxyadenosine (B7792050) triphosphate (dATP), a natural building block of DNA. drugbank.comtga.gov.au It gets incorporated into the growing DNA chain during replication. wikipedia.orgpatsnap.comnih.gov This incorporation disrupts the normal process of DNA synthesis. patsnap.comaacrjournals.org Furthermore, Cd-ATP inhibits key enzymes involved in DNA metabolism, including ribonucleotide reductase and DNA polymerase. tga.gov.auashpublications.orgaacrjournals.orgnih.govapollopharmacy.in Ribonucleotide reductase is essential for producing the deoxynucleotides required for DNA synthesis, and its inhibition depletes the cell of these vital precursors. patsnap.comaacrjournals.org The inhibition of DNA polymerase further halts the replication process. ashpublications.org

The incorporation of Cd-ATP into DNA and the inhibition of essential enzymes lead to the accumulation of DNA strand breaks. tga.gov.auwikipedia.orgashpublications.orgpatsnap.com In both dividing and resting cells, these DNA strand breaks trigger a cellular stress response. tga.gov.auashpublications.org This response involves the activation of the poly(ADP-ribose) polymerase (PARP) enzyme, which attempts to repair the DNA damage. drugbank.comashpublications.org However, the extensive damage leads to the over-activation of PARP, which in turn depletes the cell's stores of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and ATP, leading to an energy crisis and ultimately, apoptotic cell death. drugbank.comtga.gov.auashpublications.org

Additionally, this compound can induce apoptosis through a mitochondrial pathway. It can cause the release of cytochrome c and apoptosis-inducing factor from the mitochondria into the cytosol, which activates caspase-dependent and independent apoptotic pathways. drugbank.comtga.gov.au

Table of Key Enzymes in this compound Metabolism

| Enzyme | Function | Role in this compound Action |

|---|---|---|

| Deoxycytidine Kinase (dCK) | Phosphorylates deoxynucleosides | Activation: Initial and rate-limiting step in converting this compound to its active form. tga.gov.auwikipedia.orgtandfonline.comashpublications.orgresearchgate.netashpublications.orgtaylorandfrancis.com |

| Deoxyguanosine Kinase (dGK) | Phosphorylates purine deoxynucleosides in mitochondria | Activation: Provides an alternative pathway for this compound phosphorylation. drugbank.comtga.gov.aunih.govnih.govtandfonline.comashpublications.orgaacrjournals.orgmdpi.com |

| 5'-Nucleotidase (5'-NT) | Dephosphorylates nucleoside monophosphates | Deactivation: Inactivates this compound monophosphate, reducing cytotoxicity. drugbank.comtga.gov.aunih.govtandfonline.comnih.gov |

| Adenosine Deaminase (ADA) | Deaminates adenosine and its analogs | Resistance: this compound's structure makes it resistant to ADA, prolonging its intracellular presence. drugbank.comtga.gov.auwikipedia.orgashpublications.orgnih.govnih.govrndsystems.com |

| Ribonucleotide Reductase | Reduces ribonucleotides to deoxyribonucleotides | Inhibition by Cd-ATP: Depletes the building blocks for DNA synthesis. tga.gov.auashpublications.orgpatsnap.comaacrjournals.orgnih.gov |

| DNA Polymerase | Synthesizes DNA molecules from deoxyribonucleotides | Inhibition by Cd-ATP: Halts DNA replication. tga.gov.auashpublications.orgaacrjournals.orgnih.govapollopharmacy.in |

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | 2-CdA |

| This compound Monophosphate | Cd-AMP |

| This compound Diphosphate | Cd-ADP |

| This compound Triphosphate | Cd-ATP |

| Deoxyadenosine Triphosphate | dATP |

| Nicotinamide Adenine Dinucleotide | NAD |

Incorporation into DNA Strands

A primary mechanism of this compound's cytotoxicity involves the incorporation of its active form, CdATP, into the DNA of cells. wikipedia.orgpatsnap.com As a structural mimic of deoxyadenosine triphosphate (dATP), CdATP is recognized by DNA polymerases and integrated into the growing DNA chain during replication. tga.gov.auashpublications.org The presence of the chlorine atom at the 2-position of the purine ring, however, alters the structure of the DNA. wikipedia.org This incorporation is a critical step that leads to further cellular damage. wikipedia.orgpatsnap.com

Inhibition of DNA Polymerases

CdATP competes with the natural nucleotide, deoxyadenosine triphosphate (dATP), for a position in the DNA strand. tga.gov.au This competition leads to the inhibition of DNA polymerases, enzymes essential for DNA synthesis and repair. tga.gov.aunih.gov Specifically, this compound has been shown to inhibit DNA polymerase α and β. ashpublications.orgsketchy.com The inhibition of these polymerases stalls the replication fork, thereby halting DNA synthesis. patsnap.com In vitro studies have demonstrated that DNA templates containing 2-chloroadenine (B193299) (the base in this compound) significantly reduce the rate and extent of DNA synthesis by human DNA polymerase β and Klenow fragment. nih.gov Bypassing these incorporated this compound residues requires significantly higher concentrations of the natural deoxynucleoside triphosphates (dNTPs). nih.gov For instance, approximately 20- and 50-fold greater dNTP concentrations are needed for synthesis to proceed past this compound sites by polymerase α and β, respectively. nih.gov

Induction of DNA Strand Breaks (Single and Double-Strand)

The incorporation of CdATP into DNA and the subsequent stalling of replication forks lead to the formation of DNA strand breaks. patsnap.comdrugbank.com The cell's DNA repair machinery recognizes the altered DNA containing this compound as damaged. patsnap.com Attempts to repair this damage can result in the creation of both single and double-strand breaks. tga.gov.audrugbank.com The accumulation of these breaks is a potent trigger for apoptosis, or programmed cell death. wikipedia.orgpatsnap.com In resting, non-dividing cells, this compound primarily causes single-strand breaks, which also contributes to cell death. tga.gov.auashpublications.org

Replication Stress and Cell Cycle Arrest Induction

The combination of DNA polymerase inhibition and the formation of DNA strand breaks induces a state of "replication stress" within the cell. patsnap.com Replication stress is characterized by the slowing or stalling of DNA replication. nih.govbiorxiv.org This stress activates cellular DNA damage response pathways, such as the ATR/CHK1 pathway. nih.govresearchgate.net Activation of these pathways leads to cell cycle arrest, primarily at the G1/S phase boundary, preventing the cell from progressing through the division cycle. sketchy.com This arrest provides the cell with an opportunity to repair the DNA damage; however, if the damage is too extensive, the cell is directed towards apoptosis. nih.gov

Impact on Nucleotide Metabolism

This compound's effects extend beyond direct interaction with DNA. It also significantly impacts the cellular machinery responsible for producing the building blocks of DNA.

Inhibition of Ribonucleotide Reductase

The active form of this compound, CdATP, is a potent inhibitor of ribonucleotide reductase (RNR). tga.gov.auashpublications.orgdrugbank.com RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the precursors required for DNA synthesis. nih.gov By inhibiting RNR, this compound effectively chokes off the supply of building blocks needed for both DNA replication and repair. tga.gov.auaacrjournals.org This inhibition is a key aspect of this compound's multi-pronged attack on cellular proliferation. patsnap.comaacrjournals.org

Alteration of Deoxyribonucleotide Pool Levels

The inhibition of ribonucleotide reductase by CdATP leads to an imbalance in the intracellular pools of deoxyribonucleotide triphosphates (dNTPs). tga.gov.au This disruption of the carefully maintained balance of dNTPs further exacerbates the inhibition of DNA synthesis and repair. e-lactancia.org Studies in human promyelocytic cell lines have shown that resistance to this compound can be associated with altered intracellular pools of deoxynucleotides, highlighting the importance of this mechanism. aacrjournals.org The depletion of the dNTP pool further sensitizes the cell to the DNA-damaging effects of this compound, creating a synergistic effect that promotes cell death. patsnap.com

Table 1: Research Findings on this compound's Mechanisms

| Mechanism | Research Finding | Cell Types Studied |

|---|---|---|

| Incorporation into DNA | CdATP is incorporated into DNA, leading to replication stress and strand breaks. patsnap.com | Lymphocytes, Monocytes patsnap.com |

| DNA Polymerase Inhibition | Inhibits DNA polymerase α and β, stalling DNA synthesis. ashpublications.orgsketchy.com | Human polymerase beta, Klenow fragment nih.gov |

| DNA Strand Breaks | Induces both single and double-strand breaks in DNA. tga.gov.audrugbank.com | Dividing and resting lymphocytes tga.gov.auashpublications.org |

| Replication Stress | Causes replication stress, leading to cell cycle arrest at the G1/S phase. patsnap.comsketchy.com | Cancer cells nih.gov |

| Ribonucleotide Reductase Inhibition | CdATP inhibits ribonucleotide reductase, depleting dNTP pools. tga.gov.auashpublications.org | Human promyelocytic cell line (HL60) aacrjournals.org |

| Altered dNTP Pools | Leads to an imbalance of intracellular deoxyribonucleotide pools. tga.gov.au | Human promyelocytic cell line (HL60) aacrjournals.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-chloroadenine |

| 2-chlorodeoxyadenosine (2-CdA) |

| 2-chlorodeoxyadenosine triphosphate (CdATP) |

| This compound |

| Deoxyadenosine triphosphate (dATP) |

Induction of Programmed Cell Death Pathways

This compound is a purine nucleoside analog that triggers programmed cell death, or apoptosis, in both actively dividing and resting lymphocytes. drugbank.comashpublications.org Its efficacy stems from its multifaceted impact on cellular pathways, leading to the systematic dismantling of the cell. The induction of cell death by this compound is not limited to a single mechanism but involves a coordinated activation of various pro-apoptotic signals.

Apoptosis Mechanisms (Caspase-Dependent and -Independent)

This compound initiates apoptosis through both caspase-dependent and caspase-independent pathways, highlighting its robust cytotoxic capabilities. ashpublications.orgnih.gov The specific pathway activated can depend on the cell type and its genetic makeup. medsci.org

The caspase-dependent pathway is a primary mechanism of this compound-induced apoptosis. mdpi.com Upon cellular uptake and conversion to its active triphosphate form, this compound triphosphate (Cd-ATP), the drug induces DNA strand breaks. ashpublications.orgwikipedia.org This DNA damage can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. medsci.org

Intrinsic Pathway : This pathway involves the activation of pro-apoptotic Bcl-2 family proteins like Bax, which in turn leads to the release of mitochondrial factors that activate a cascade of caspases. medsci.orgspandidos-publications.com Studies have shown that this compound treatment upregulates Bax expression while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1. medsci.orgspandidos-publications.com This shift in the balance of pro- and anti-apoptotic proteins is a critical step in committing the cell to apoptosis. The subsequent activation of initiator caspase-9 and effector caspases, including caspase-3 and caspase-6, executes the apoptotic program. nih.gov

Extrinsic Pathway : this compound has also been shown to engage the extrinsic pathway by increasing the expression of death receptors like DR4 and activating caspase-8. medsci.org

The caspase-independent pathway provides an alternative route to cell death, ensuring efficacy even if caspase-dependent mechanisms are compromised. ashpublications.orgnih.gov A key player in this pathway is the apoptosis-inducing factor (AIF). ashpublications.orgnih.gov Following this compound-induced mitochondrial stress, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to cell death without the involvement of caspases. ashpublications.orgnih.gov This dual-mechanism approach makes this compound a potent agent against various cell types. ashpublications.orgmedsci.org

Release of Cytochrome c

A pivotal event in the intrinsic apoptotic pathway initiated by this compound is the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol. ashpublications.orgwikipedia.org this compound, in its active triphosphate form (Cd-ATP), directly impacts mitochondrial integrity. researchgate.net

The process is largely mediated by the Bcl-2 family of proteins. This compound treatment promotes the activation and translocation of pro-apoptotic members like Bax to the mitochondrial membrane. medsci.org This disrupts the anti-apoptotic function of proteins like Bcl-2, leading to the formation of pores in the mitochondrial outer membrane. medsci.orgspandidos-publications.com

Once released, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1) in the cytosol. mdpi.comcsic.es This binding, in the presence of dATP (or Cd-ATP which can substitute for it), triggers a conformational change in Apaf-1, leading to its oligomerization and the formation of a large protein complex known as the apoptosome. csic.esresearchgate.net The assembled apoptosome then recruits and activates pro-caspase-9, which in turn activates downstream effector caspases like caspase-3, culminating in the execution phase of apoptosis. mdpi.comresearchgate.net

Activation of p53 Pathways

The tumor suppressor protein p53 plays a significant, though not always essential, role in this compound-induced apoptosis. medsci.orgresearchgate.net The accumulation of DNA strand breaks caused by the incorporation of Cd-ATP into DNA is a potent activator of the p53 pathway. wikipedia.orgnih.gov

Upon activation, p53 can be phosphorylated, enhancing its stability and function as a transcription factor. ashpublications.org Activated p53 promotes apoptosis by transcriptionally upregulating pro-apoptotic genes, most notably those belonging to the Bcl-2 family, such as Bax, NOXA, and PUMA. researchgate.netmdpi.com The increased expression of these proteins shifts the cellular balance towards apoptosis, facilitating mitochondrial outer membrane permeabilization and the release of cytochrome c. researchgate.netmdpi.com

Furthermore, p53 can induce the expression of p21 (WAF1), a cyclin-dependent kinase inhibitor. medsci.orgnih.gov While p21 is primarily associated with cell cycle arrest, its induction following DNA damage can provide time for DNA repair or, if the damage is too severe, contribute to the apoptotic decision. medsci.orgnih.gov Studies in colorectal carcinoma cells have shown that cells with functional p53 exhibit greater sensitivity to this compound-induced apoptosis and necrosis compared to cells lacking p53 or p21. nih.gov However, this compound can also induce apoptosis through p53-independent mechanisms, which is particularly relevant for cancers with mutated or deleted p53 genes. ashpublications.orgnih.gov

Poly(ADP-Ribose) Polymerase (PARP) Activation and Nicotinamide Adenine Dinucleotide/ATP Depletion

In resting cells, where DNA replication is not the primary target, this compound induces apoptosis through a mechanism involving DNA damage repair systems and subsequent energy depletion. ashpublications.org The incorporation of this compound's active metabolite into DNA causes single-strand breaks. ashpublications.orgresearchgate.net

These DNA breaks trigger the activation of the nuclear enzyme Poly(ADP-Ribose) Polymerase (PARP), a key sensor of DNA damage. ashpublications.orgresearchgate.net Overactivation of PARP in response to extensive DNA damage leads to a rapid and substantial depletion of its substrate, nicotinamide adenine dinucleotide (NAD+). drugbank.comashpublications.orgnih.govfrontiersin.org

NAD+ is a critical coenzyme for cellular redox reactions and is essential for the production of adenosine triphosphate (ATP) through glycolysis and oxidative phosphorylation. nih.govmdpi.com The massive consumption of NAD+ by PARP, coupled with the cell's attempt to resynthesize it, leads to a catastrophic depletion of the cellular ATP pool. ashpublications.orgfrontiersin.org This severe energy crisis cripples essential cellular functions and ultimately precipitates apoptotic or necrotic cell death. drugbank.comresearchgate.net This PARP-mediated energy depletion represents a crucial pathway for this compound's cytotoxicity, particularly in non-dividing cells. ashpublications.org

Autophagy Induction

In addition to apoptosis, this compound has been shown to induce autophagy, another form of programmed cell death. drugbank.comnih.gov Autophagy is a catabolic process where the cell degrades its own components within lysosomes. While it can be a survival mechanism under stress, excessive or sustained autophagy can lead to cell death.

Pharmacological Research and Disposition Non Clinical

Cellular Uptake and Transporter Mechanisms

The movement of cladribine (B1669150) into and out of cells is facilitated by several key transporter proteins. In vitro studies have identified this compound as a substrate for both equilibrative and concentrative nucleoside transporters, as well as the efflux transporter, breast cancer resistance protein (BCRP). fda.goveuropa.eueuropa.eu

Equilibrative Nucleoside Transporter 1 (ENT1) is a key transporter responsible for the intracellular uptake of this compound, particularly into its target B and T-lymphocytes. researchgate.netnih.gov The expression of ENT1 is critical for the entry of several nucleoside analogs into cells where they can then be metabolized to their active forms. oncotarget.com In vitro studies confirm that this compound is a substrate of ENT1, which facilitates its distribution across biological membranes. fda.goveuropa.eueuropa.eu The renal excretion of this compound is also thought to be partly driven by ENT1. d-nb.infox-mol.com

In vitro studies have demonstrated that this compound is also a substrate for the Concentrative Nucleoside Transporter 3 (CNT3). fda.goveuropa.eueuropa.eu CNTs are a family of transporters that mediate the sodium-dependent uptake of nucleosides. researchgate.net Specifically, CNT3 is capable of transporting both purine (B94841) and pyrimidine (B1678525) nucleosides. researchgate.net The distribution of this compound throughout the body appears to be mediated in part by CNT3. researchgate.netnih.gov

This compound has been identified as a substrate of the efflux transporter Breast Cancer Resistance Protein (BCRP), also known as ABCG2. fda.goveuropa.euresearchgate.net BCRP is expressed in various tissues, including the small intestine, and likely plays a role in modulating the oral absorption of this compound. researchgate.netnih.gov Inhibition of BCRP in the gastrointestinal tract could potentially increase the oral bioavailability and systemic exposure of this compound. europa.eu BCRP is also believed to be involved in the renal excretion of the compound. d-nb.inforesearchgate.net

Table 1: this compound Transporter Interactions

| Transporter | Type | Role in this compound Disposition | Reference |

|---|---|---|---|

| ENT1 | Uptake | Facilitates intracellular uptake, particularly into lymphocytes; contributes to renal excretion. | fda.govresearchgate.netnih.govd-nb.infox-mol.com |

| CNT3 | Uptake | Mediates intracellular uptake and distribution throughout the body. | fda.goveuropa.eueuropa.euresearchgate.netnih.govresearchgate.net |

| BCRP | Efflux | Modulates oral absorption in the intestine; contributes to renal excretion. | fda.goveuropa.euresearchgate.netd-nb.inforesearchgate.netnih.gov |

Concentrative Nucleoside Transporter 3 (CNT3)

Intracellular Pharmacokinetics in Research Models

Once inside the cell, this compound undergoes phosphorylation to its active metabolites, which are retained intracellularly and exert the compound's cytotoxic effects.

This compound is a prodrug that becomes pharmacologically active upon intracellular phosphorylation. d-nb.infoeuropa.eu The initial and rate-limiting step is the conversion to this compound monophosphate (Cd-AMP) by deoxycytidine kinase (DCK). d-nb.infoeuropa.eu Cd-AMP is subsequently phosphorylated to this compound diphosphate (B83284) (Cd-ADP) and the active triphosphate form, this compound triphosphate (Cd-ATP). fda.govtga.gov.au

Lymphocytes are particularly susceptible to this compound due to their high levels of DCK and low levels of 5'-nucleotidase (5'-NTase), the enzyme responsible for dephosphorylating and deactivating Cd-AMP. nih.goveuropa.eu This high DCK to 5'-NTase ratio leads to the substantial accumulation and retention of the phosphorylated metabolites within these cells. nih.goveuropa.eu In vitro research has shown that intracellular concentrations of this compound and its phosphorylated forms in human lymphocytes can be approximately 30 to 40 times higher than extracellular concentrations as early as one hour after exposure. europa.eunih.govresearchgate.net This accumulation is a key factor in the compound's selective effect on lymphocytes.

The active phosphorylated metabolites of this compound have a prolonged presence within the target cells. In a study involving patients with chronic myelogenous leukemia, the intracellular half-life of this compound monophosphate (Cd-AMP) was determined to be 15 hours. fda.govtga.gov.au The active moiety, this compound triphosphate (Cd-ATP), was found to have an intracellular half-life of 10 hours. fda.govtga.gov.aunih.gov The prolonged retention of these active metabolites contributes to the sustained effects of the compound.

Table 2: Intracellular Pharmacokinetic Parameters of this compound Metabolites

| Metabolite | Intracellular Half-Life (t½) | Key Enzyme(s) in Formation | Reference |

|---|---|---|---|

| Cd-AMP | 15 hours | Deoxycytidine kinase (DCK) | fda.govtga.gov.au |

| Cd-ATP | 10 hours | Further phosphorylation from Cd-AMP | fda.govtga.gov.aunih.gov |

Accumulation and Retention of Phosphorylated Metabolites

Metabolic Pathways (Non-Human and In Vitro Studies)

The metabolism of this compound has been investigated in various non-clinical models, including in vitro studies with whole blood and hepatocyte cultures from different species, as well as in vivo studies in animals. These studies reveal that while this compound is a prodrug requiring intracellular phosphorylation for its cytotoxic effects, its systemic metabolism involves several pathways, with notable species differences.

Contrary to earlier suggestions that this compound is resistant to adenosine (B11128) deaminase (ADA), more recent in vitro research has demonstrated its susceptibility to this enzyme. nih.govfda.gov In whole blood incubations from humans and monkeys, this compound was extensively metabolized, with the primary metabolites identified as 2-chlorodeoxyinosine (M11) and 2-chlorohypoxanthine (B80948) (M12). nih.govfda.govtandfonline.comresearchgate.net The formation of these metabolites indicates that this compound can be deaminated by ADA. nih.govfda.govresearchgate.net

Specifically, in human and monkey whole blood, 2-chlorohypoxanthine (M12) accounted for approximately 43% of the total radioactivity, while 2-chlorodeoxyinosine (M11) represented 14% to 18%. fda.gov In contrast, in mouse whole blood, the major metabolite was 2-chloroadenine (B193299) (2-CA, M1), accounting for 73% of the radioactivity. nih.govtandfonline.com The formation of 2-chlorodeoxyinosine and 2-chlorohypoxanthine confirms an additional metabolic pathway for this compound that involves ADA. nih.govresearchgate.net

In vitro studies using human liver microsomes and hepatocytes have consistently shown that this compound has a low potential for metabolism by the cytochrome P450 (CYP) enzyme system. fda.govnih.govmerckneurology.comnih.gov In these hepatic in vitro systems, at least 90% of this compound remained unchanged, indicating minimal hepatic metabolism. researchgate.netnih.govmerckneurology.com

Furthermore, this compound does not exhibit a significant inhibitory or inductive effect on major CYP isoforms. Studies have demonstrated no clinically relevant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. fda.govnih.govmerckneurology.com Similarly, this compound shows no clinically meaningful inductive effect on CYP1A2, CYP2B6, and CYP3A4 enzymes. fda.govnih.govmerckneurology.comnih.gov This suggests that drug-drug interactions mediated by the CYP450 system are unlikely. nih.gov

While hepatic metabolism is not a major elimination route for this compound, in vitro studies with hepatocyte cultures from various species (mouse, rat, rabbit, dog, monkey, and human) have identified minor oxidative and direct glucuronidation pathways. nih.govtandfonline.comresearchgate.net The turnover of this compound in these cultures was variable across species. nih.govtandfonline.com

The oxidative cleavage of this compound to form 2-chloroadenine (2-CA) was observed only in rabbit and rat hepatocyte cultures. nih.govtandfonline.comresearchgate.net In mouse, dog, and human hepatocytes, metabolism was minimal. fda.gov In incubations with hepatocytes from multiple species, including humans, an oxidized form of 2-CA (M7) was detected as a metabolite. tandfonline.com Additionally, the formation of glucuronides (M4A to M4D) has been suggested. tandfonline.com

Table 1: In Vitro Metabolism of this compound in Whole Blood

| Species | Major Metabolite(s) | Percentage of Total Radioactivity | Reference |

|---|---|---|---|

| Human | 2-chlorohypoxanthine (M12), 2-chlorodeoxyinosine (M11) | ~43% (M12), 14-18% (M11) | fda.gov |

| Monkey | 2-chlorohypoxanthine (M12), 2-chlorodeoxyinosine (M11) | ~43% (M12), 14-18% (M11) | fda.gov |

| Mouse | 2-chloroadenine (M1) | 73% | nih.govtandfonline.com |

Table 2: In Vitro Metabolism of this compound in Hepatocyte Cultures

| Species | Metabolic Pathway(s) | Key Metabolite(s) | Reference |

|---|---|---|---|

| Human | Minimal metabolism, oxidation, glucuronidation | Oxidized 2-CA (M7) | tandfonline.comfda.gov |

| Mouse | Minimal metabolism, oxidation | Oxidized 2-CA (M7) | tandfonline.comfda.gov |

| Rat | Oxidative cleavage, oxidation | 2-chloroadenine (M1), Oxidized 2-CA (M7) | nih.govtandfonline.com |

| Rabbit | Oxidative cleavage, oxidation | 2-chloroadenine (M1), Oxidized 2-CA (M7) | nih.govtandfonline.com |

| Dog | Minimal metabolism, oxidation | Oxidized 2-CA (M7) | tandfonline.comfda.gov |

| Monkey | Minimal metabolism, oxidation | Oxidized 2-CA (M7) | tandfonline.com |

Negligible Cytochrome P450 Enzyme Interaction

Elimination Pathways (Non-Clinical Research)

Non-clinical data indicate that the elimination of this compound occurs through both renal and non-renal pathways, which are of approximately equal importance. nih.govnih.govtga.gov.au

Renal clearance is a significant route for the elimination of unchanged this compound. nih.govnih.govtga.gov.au Population pharmacokinetic analyses have estimated the median renal clearance to be 22.2 L/h. nih.govnih.govtga.gov.au This value exceeds the typical glomerular filtration rate, suggesting that active tubular secretion is involved in the renal excretion of this compound in addition to glomerular filtration. nih.govtga.gov.audrugbank.com

Intracellular Trapping in Targeted Compartments

This compound's efficacy is intrinsically linked to its selective accumulation and prolonged retention within specific immune cells, primarily lymphocytes. tga.gov.aunih.gov This intracellular trapping is a key feature of its pharmacology, contributing to the sustained depletion of T and B cells. tga.gov.autandfonline.com

The mechanism of this selective retention is based on the metabolic machinery of lymphocytes. tga.gov.aunih.gov this compound, a prodrug, is a synthetic analogue of deoxyadenosine (B7792050). nih.gov A key structural feature, the substitution of a chlorine atom in the purine ring, makes it resistant to degradation by the enzyme adenosine deaminase (ADA). nih.goveuropa.eu This resistance significantly increases the intracellular half-life of this compound, allowing for its subsequent activation. europa.eugpnotebook.com

Once inside the cell, this compound is phosphorylated by deoxycytidine kinase (DCK) to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP). tga.gov.aueuropa.eu Lymphocytes are particularly efficient at this conversion due to their high levels of DCK and relatively low levels of 5'-nucleotidase (5'-NTase), an enzyme that deactivates the phosphorylated form of this compound. tga.gov.aueuropa.eu This high DCK to 5'-NTase ratio in lymphocytes favors the accumulation of Cd-ATP, leading to its trapping within these cells and making them highly susceptible to this compound-induced cell death. tga.gov.aueuropa.eu In contrast, other bone marrow-derived cells have a lower DCK/5'-NTase ratio and are therefore less affected. tga.gov.au

In vitro studies have demonstrated this pronounced intracellular accumulation, with intra- to extracellular concentration ratios of approximately 30 to 40 being observed as early as one hour after exposure to this compound. europa.eunih.govfda.goveuropa.eu This extensive intracellular distribution and trapping of the active metabolite, Cd-ATP, within lymphocytes is a significant component of this compound's non-renal clearance, accounting for a substantial portion of its elimination as it is subsequently cleared along with the natural life-cycle and elimination pathways of these targeted cells. tga.gov.aunih.goveuropa.eu

The process of intracellular trapping can be summarized in the following table:

| Step | Description | Key Enzymes/Factors | Significance |

|---|---|---|---|

| Uptake | This compound enters the lymphocyte. | - | Initiates the process of intracellular accumulation. |

| Resistance to Degradation | The chlorine substitution on the purine ring protects this compound from adenosine deaminase (ADA). | Adenosine Deaminase (ADA) | Increases the intracellular residence time of the prodrug. europa.eugpnotebook.com |

| Phosphorylation (Activation) | This compound is converted to its active triphosphate form, Cd-ATP. | Deoxycytidine Kinase (DCK) | High DCK levels in lymphocytes drive the efficient conversion to the active metabolite. tga.gov.aueuropa.eu |

| Reduced Deactivation | The dephosphorylation of the active metabolite is limited. | 5'-Nucleotidase (5'-NTase) | Low 5'-NTase levels in lymphocytes prevent the breakdown of Cd-ATP, leading to its accumulation. tga.gov.aueuropa.eu |

| Intracellular Trapping | The high ratio of DCK to 5'-NTase leads to the substantial accumulation and retention of Cd-ATP. | High DCK/5'-NTase ratio | Results in selective and sustained depletion of lymphocytes. tga.gov.aueuropa.eu |

Blood-Brain Barrier Penetration Studies

Non-clinical and clinical research indicates that this compound has the ability to cross the blood-brain barrier (BBB). tandfonline.comeuropa.eunih.govfrontiersin.orgmdpi.comresearchgate.netplos.org This penetration into the central nervous system (CNS) is a relevant aspect of its pharmacological profile.

Studies in cancer patients have shown a cerebrospinal fluid (CSF) to plasma concentration ratio of approximately 0.25, confirming its passage into the CNS. tandfonline.comeuropa.eunih.goveuropa.euplos.org Animal models have also been instrumental in understanding the dynamics of this compound's entry into the brain.

An ex vivo study using freshly isolated rat capillaries and choroid plexuses investigated the metabolism and transport of this compound across the two main blood-brain interfaces. neurology.org The findings revealed that the phosphorylation of this compound within the tissues of these barriers was below detectable levels, suggesting that the drug crosses these barriers in its unmetabolized form. neurology.org

The ability of this compound to cross the BBB and potentially exert direct effects within the CNS has been a subject of investigation. frontiersin.orgresearchgate.net Studies using an in vitro BBB model have explored the impact of this compound on the trans-endothelial migration of immune cells, a critical event in the pathogenesis of multiple sclerosis. mdpi.comnih.govnih.gov These studies have shown that this compound treatment can reduce the migration of certain memory T cell subsets across an inflamed BBB model. mdpi.comnih.gov Another study using a model of the BBB found that oral this compound treatment impairs the transmigration of intermediate monocytes. nih.gov

The key findings from non-clinical blood-brain barrier penetration studies are summarized below:

| Study Type | Model | Key Findings | Reference |

|---|---|---|---|

| Clinical Study | Cancer Patients | Cerebrospinal fluid/plasma concentration ratio of approximately 0.25. | tandfonline.comeuropa.eunih.goveuropa.euplos.org |

| Ex vivo / In vitro | Rat brain capillaries and choroid plexuses; cellular models of blood-brain interfaces | This compound crosses the BBB unmetabolized; transport is mediated by saturable influx and efflux systems; efflux is more active than influx. | neurology.org |

| In vitro | Cellular models of blood-brain interfaces | P-glycoprotein (P-gp) plays a minimal role in this compound efflux. | europa.eunih.gov |

| In vitro | Model of the blood-brain barrier | This compound treatment reduced the trans-endothelial migration of CD4+ effector memory T cells and CD8+ central memory T cells. | mdpi.comnih.gov |

| In vitro | Model of the blood-brain barrier | Oral this compound impairs the transmigration of intermediate monocytes. | nih.gov |

Immunological Research Aspects and Cellular Selectivity Preclinical and in Vitro

Differential Sensitivity of Immune Cell Subsets

Cladribine (B1669150) exhibits differential effects on various immune cell subsets, primarily targeting lymphocytes. researchgate.netmdpi.comtga.gov.aunih.gov This selective toxicity is a key aspect of its proposed mechanism of action. tga.gov.aunih.gov

Preferential Targeting of T and B Lymphocytes

This compound is known to preferentially affect lymphocytes, leading to a reduction in peripheral T and B cells. researchgate.netmdpi.comtga.gov.aunih.gov In vitro studies have demonstrated that this compound decreases the proliferation and increases the apoptosis of T and B cells in a dose-dependent manner. researchgate.netnih.gov This effect on proliferation in vitro is unrelated to this compound-induced cell death. nih.gov The preferential action on lymphocytes is attributed to their intracellular metabolic machinery. tga.gov.aunih.gov

Role of dCK/5'-NTase Ratio in Cell Selectivity

The selective phosphorylation of this compound to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP), is crucial for its cytotoxic effect. tga.gov.aueuropa.eu This phosphorylation is primarily catalyzed by deoxycytidine kinase (dCK). researchgate.nettga.gov.aueuropa.eu The active form, Cd-ATP, is then counterbalanced by dephosphorylation by 5'-nucleotidase (5'-NTase). tga.gov.aunih.gov Lymphocytes have constitutively high levels of dCK and relatively low levels of 5'-NTase, resulting in a high dCK/5'-NTase ratio. tga.gov.aunih.goveuropa.euclevelandclinic.orghres.ca This high ratio favors the intracellular accumulation of the active Cd-ATP, making lymphocytes particularly susceptible to cell death. tga.gov.aueuropa.euclevelandclinic.org Variations in the expression and activity levels of dCK and 5'-NTases between different immune cell subtypes are thought to explain their differential sensitivity to this compound. tga.gov.auhres.canih.gov While mRNA and protein expression levels of dCK can be partially predictive, enzyme activity likely plays a more dominant role in the differential accumulation of Cd-ATP. nih.gov

Effects on Memory B Cells

Memory B cells appear to be particularly vulnerable to this compound-mediated depletion. medrxiv.orgresearchgate.netnih.govresearchgate.net In vitro studies have shown that differentiating memory B cells are highly susceptible to killing by this compound at concentrations achievable in plasma. medrxiv.orgnih.govresearchgate.net This sensitivity is consistent with the expression of dCK in memory B cells. medrxiv.orgresearchgate.net Long-lived plasma cells, in contrast, demonstrate relative resistance to the cytotoxic effects of this compound, which is consistent with a loss of intracellular dCK during their differentiation. medrxiv.orgresearchgate.netoup.comresearchgate.net

Effects on CD4+ and CD8+ T Cells

This compound treatment leads to reductions in both CD4+ and CD8+ T cells. tga.gov.aumavenclad.comfrontiersin.orgeuropa.eufrontiersin.org In vitro studies have shown that this compound increases apoptosis in both CD4+ and CD8+ T cells in a dose-dependent manner. mdpi.comnih.gov CD4+ T cells have been reported to be more sensitive to this compound than CD8+ T cells. mavenclad.comeuropa.eu this compound can decrease the migratory capacity of CD4+ and CD8+ T lymphocytes in vitro. nih.gov The sensitivity of T cells to this compound may be linked to their activation status, with increased dCK activity observed in stimulated T cells. nih.gov

Impact on Natural Killer (NK) Cells

This compound has also been associated with a reduction in the number of NK cells, although generally to a lesser extent than lymphocytes. nih.goveuropa.euresearchgate.netfrontiersin.org In vitro studies have shown that this compound can increase the apoptosis of NK cells in a dose-dependent manner. mdpi.comnih.gov However, this compound has been reported to have no impact on the proliferative capacity of NK cells in vitro. nih.gov this compound can also decrease the activation of NK cells in vitro. nih.gov

Modulation of Immune Cell Function (In Vitro Studies)

Beyond its cytotoxic effects, in vitro studies suggest that this compound can modulate the function of immune cells. researchgate.netmdpi.comnih.gov this compound has been shown to induce a decrease in immune cell activation through both dCK-dependent and -independent pathways. researchgate.netmdpi.comnih.gov In vitro exposure to this compound can lead to a sustained anti-inflammatory shift in the cytokine profile of surviving peripheral blood mononuclear cells, with enhanced release of IL-4 and IL-5, and a trend towards increased IL-10 production. plos.org this compound can also impair the activation of classical monocytes in vitro. researchgate.netnih.gov Furthermore, in vitro studies have indicated that this compound can decrease the migratory capacity of monocytes and T cells. nih.govmdpi.com

Regulation of Proliferation in PBMCs and Subsets

In preclinical and in vitro studies, this compound has been shown to significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and their subsets, including T and B lymphocytes. researchgate.netfishersci.cawikipedia.orgguidetopharmacology.org This effect is largely dependent on the activation of this compound by DCK. researchgate.netdovepress.comguidetopharmacology.org

Studies using human immune cells stimulated with mitogens like phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies have demonstrated a dose-dependent reduction in PBMC proliferation in the presence of this compound. fishersci.caguidetopharmacology.orgdrugbank.com For instance, incubation of PHA-stimulated PBMCs with this compound at concentrations of 1 µM and 10 µM significantly reduced their stimulation index compared to untreated cells. guidetopharmacology.org A concentration of 1x10-7 M this compound reduced proliferation of PBMCs stimulated through their T-cell receptor by 80%. fishersci.ca This decrease in proliferation is correlated with an increase in apoptotic cells. fishersci.cawikipedia.org

This compound's inhibitory effect on proliferation extends to specific lymphocyte subsets. Proliferation of CD4+ and CD8+ T cells, as well as CD19+ B cells, is impaired by this compound in a DCK-dependent manner. dovepress.comguidetopharmacology.org In contrast, the proliferation of NK cells (CD3-CD56+) appears to be unaffected by this compound in vitro. wikipedia.orgguidetopharmacology.org

The differential susceptibility among lymphocyte subsets is linked to variations in DCK and 5'-nucleotidase expression and activity. nih.gov B cells, particularly germinal center and naive B cells, exhibit high DCK:5'-NTase ratios, making them highly vulnerable to this compound-mediated apoptosis and proliferation inhibition. nih.gov While T cells also have high DCK levels, their susceptibility can vary depending on their activation state and subset. nih.gov

Data from in vitro studies illustrating the effect of this compound on PBMC proliferation:

| Cell Type | Stimulus | This compound Concentration | Effect on Proliferation | Citation |

| PBMCs | PHA | 0.1 µM | Reduced (not significant) | guidetopharmacology.org |

| PBMCs | PHA | 1 µM | Significantly reduced | guidetopharmacology.org |

| PBMCs | PHA | 10 µM | Significantly reduced | guidetopharmacology.org |

| PBMCs | Anti-CD3/CD28 | 1x10-7 M | 80% reduction | fishersci.ca |

| T cells | Anti-CD3/CD28, PHA | 0.1 µM, 1 µM | Impaired | guidetopharmacology.org |

| B cells | PHA | 0.1 µM, 1 µM | Impaired | guidetopharmacology.org |

| NK cells | PHA | 0.1 µM, 1 µM | Not impaired | guidetopharmacology.org |

Effects on Myeloid Lineage-Derived Cells

This compound's effects are not limited to lymphocytes; it also impacts cells of the myeloid lineage, including monocytes, macrophages, and dendritic cells. researchgate.netwikidoc.orgwikipedia.org

Impact on Monocytes and Macrophages

In vitro studies have demonstrated that this compound can induce cytotoxicity in monocytes. wikidoc.orgguidetopharmacology.org Additionally, it has been shown to impair the activation of classical monocytes. wikidoc.orgdovepress.com

The effects of this compound on monocyte-derived macrophages (MDMs) have also been investigated. In vitro treatment with this compound can affect the differentiation of monocytes into macrophages by modulating the expression of activation markers. The sensitivity of MDMs to this compound-induced cell death can vary depending on the differentiation conditions, with GM-CSF-derived MDMs being more sensitive than M-CSF-derived MDMs.

MDMs treated with this compound have shown increased expression of costimulatory molecules CD80 and CD40, as well as expression of anti-inflammatory, pro-trophic genes such as IL10 and MERTK, depending on the differentiation condition. This suggests that this compound can directly influence MDM differentiation and activation profiles, potentially leading to an enhancement of anti-inflammatory or pro-inflammatory markers based on the microenvironment.

Furthermore, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in LPS-activated human monocyte-derived M1 macrophages in vitro. It also reduced the phagocytic capacity of LPS-activated M1 macrophages but did not affect unactivated cells.

Influence on Dendritic Cell (DC) Maturation and Function

This compound has been reported to have effects on dendritic cells (DCs). Some studies indicate that this compound can induce cytotoxicity in DCs. wikidoc.orgwikipedia.org However, other in vitro experiments using therapeutically relevant concentrations of this compound did not induce apoptosis in differentiated DCs or interfere with their phenotype, suggesting a limited impact on the innate immune system under steady-state conditions.

Regarding DC maturation, in vitro studies have shown that this compound had no effect on DC maturation. researchgate.netwikidoc.orgdovepress.comwikipedia.org Despite this, this compound can influence DC function, including reducing antigen uptake. Preclinical data suggest that this compound can polarize DCs towards a tolerogenic phenotype, which may promote the differentiation of naive T cells into regulatory T cells (Treg).

Modulation of Microglial Activation (In Vitro)

In vitro studies have explored the effects of this compound on microglial activation, particularly in the context of central nervous system inflammation. This compound can cross the blood-brain barrier, suggesting a potential direct effect on CNS-resident cells like microglia.

Studies using primary mouse microglia have shown that this compound can modulate their function, primarily when the microglia are in an activated state. This compound at medium concentrations (0.1–1 µM), potentially overlapping with human CSF levels, induced a less activated microglial phenotype. These concentrations reduced phagocytosis, random migration, and granularity in activated microglia.

Higher concentrations of this compound (10 µM) in LPS-stimulated microglia increased the expression of both pro-inflammatory markers (IL-1β, TNF, iNOS) and anti-inflammatory markers (Arg1, TNFR2). The expression of Arg1 was also increased by IL-4 stimulation. DCK expression was found to be increased by both LPS and IL-4 in microglia, and this was not affected by this compound treatment.

However, a study using human adult primary microglia in vitro did not observe a modulation of activation markers by this compound treatment. This suggests potential differences in the microglial response between species or experimental conditions.

Cytokine and Chemokine Modulation (In Vitro and Preclinical)

In vitro studies on human PBMCs have demonstrated that this compound exposure can induce a sustained anti-inflammatory shift in the cytokine profile of surviving cells. fishersci.ca This includes significantly enhanced release of IL-4 and IL-5, and a trend towards increased IL-10 production. fishersci.ca Consequently, an increased IL-4/IFN-γ ratio has been observed. fishersci.ca Some studies have also reported reductions in pro-inflammatory cytokines like IFN-γ and TNF-α. However, other research found no significant changes in the production of IFN-γ, TNF-α, IL-6, IL-8, IL-17A, IL-23, or NGF-beta in surviving PBMCs after initial this compound exposure.

Preclinical data indicates that this compound can reduce the secretion of inflammatory cytokines and chemokines in human and murine dendritic cells. It has also been shown to inhibit cytokine secretion by T cells independently of DCK activity.

Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ)

In vitro studies have indicated that this compound can reduce the secretion of certain pro-inflammatory cytokines. In human monocyte-derived M1 macrophages, this compound has been shown to reduce the secretion of TNF-α and IL-6 following activation with LPS. nih.govresearchgate.net. Similarly, exposure of peripheral blood mononuclear cells (PBMCs) from patients with relapsing-remitting multiple sclerosis (RRMS) to this compound resulted in significantly lower IFN-γ and TNF-α secretion nih.gov. Another study involving PBMCs showed no significant changes in IFN-γ or TNF-α production after this compound exposure plos.orgnih.govresearchgate.net. However, a combination of this compound and ribavirin (B1680618) has demonstrated inhibition of pro-inflammatory cytokine production by antigen-specific T-cells remedypublications.com.

Elevation of Anti-inflammatory Cytokines (e.g., IL-4, IL-5, IL-10)

This compound's effects extend to promoting an anti-inflammatory cytokine profile. In vitro exposure of PBMCs to this compound has been shown to induce a sustained anti-inflammatory shift, with significantly enhanced release of IL-4 and IL-5. A trend towards increased IL-10 production was also observed in one study plos.orgnih.govresearchgate.net. In monocyte-derived macrophages (MDMs) differentiated with GM-CSF, this compound treatment significantly increased the expression of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.govdntb.gov.ua. PBMCs from RRMS patients exposed to this compound also showed increased IL-4 secretion nih.gov.

Regulation of Cell Adhesion and Costimulatory Molecules

This compound has been investigated for its influence on molecules involved in cell adhesion and costimulation, which are crucial for immune cell activation and migration.

Impact on Adhesion Molecules (e.g., ICAM-1, VLA-4, CD44)

The search results did not provide specific in vitro data detailing this compound's direct impact on the expression or function of ICAM-1, VLA-4, or CD44. One source mentions that earlier in vivo studies observed reductions in soluble adhesion molecules after subcutaneous this compound administration plos.org. Further in vitro studies are required to understand how this compound directly modulates these specific adhesion molecules on various immune cell types.

Effects on Trans-Endothelial Migration of Memory T Cells (In Vitro)

In vitro studies using a model blood-brain barrier (BBB) have investigated this compound's effects on the trans-endothelial migration of memory T cells. The trans-endothelial migration of CD4+ effector memory T (TEM) and CD8+ central memory T (TCM) cells was reduced in this compound-treated MS patients researchgate.netnih.govorcid.orgnih.gov. This suggests that this compound may influence the ability of these memory T cell subsets to cross the BBB, a critical step in the pathogenesis of diseases like MS nih.gov. Analysis of migrated cells revealed decreased CD28 expression on both CD4+ TEM and CD8+ TCM cells, suggesting lowered peripheral activation which could contribute to maintaining BBB integrity researchgate.netnih.gov.

Here is a summary of some of the research findings in a data table:

| Study Type | Cell Type | This compound Effect | Molecules Affected (Examples) | Citation |

| In Vitro | Human Monocyte-Derived M1 Macrophages | Reduced secretion of pro-inflammatory cytokines | TNF-α, IL-6 | nih.govresearchgate.net |

| In Vitro | PBMCs from RRMS patients | Reduced secretion of pro-inflammatory cytokines; increased secretion of anti-inflammatory cytokines | IFN-γ, TNF-α (decreased); IL-4 (increased) | nih.gov |

| In Vitro | Human PBMCs | Sustained anti-inflammatory shift in cytokine profile | IL-4, IL-5 (increased); trend for IL-10 | plos.orgnih.govresearchgate.net |

| In Vitro | Monocyte-Derived Macrophages (MDMs) | Increased expression of anti-inflammatory cytokine | IL-10 | frontiersin.orgnih.govdntb.gov.ua |

| In Vitro | Monocyte-Derived Macrophages (MDMs) | Increased expression of costimulatory molecules | CD80, CD40 | researchgate.netfrontiersin.orgnih.govdntb.gov.ua |

| In Vitro | Memory T cells from this compound-treated MS patients | Decreased expression of costimulatory molecule | CD28 | researchgate.netnih.gov |

| In Vitro | CD4+ TEM and CD8+ TCM cells across a BBB model | Reduced trans-endothelial migration | N/A | researchgate.netnih.govorcid.orgnih.gov |

Drug Resistance Mechanisms Preclinical Research

Enzymatic Alterations

The therapeutic action of cladribine (B1669150) is critically dependent on its intracellular phosphorylation to this compound monophosphate (Cd-AMP) and subsequently to the active cytotoxic moiety, this compound triphosphate (Cd-ATP). This process is controlled by a delicate balance between activating kinases and deactivating nucleotidases. Alterations in the activity of these enzymes are a primary cause of drug resistance.

Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation that activates this compound. europa.eu A reduction or complete deficiency in dCK activity is considered a major determinant of this compound resistance. tandfonline.comnih.govdiva-portal.org This mechanism has been consistently observed across numerous preclinical models.

In vitro studies have demonstrated that leukemic cell lines made resistant to this compound often exhibit significantly reduced dCK activity. For instance, human T-lymphoblastic leukemia cells (CCRF-CEM) resistant to this compound and the related compound clofarabine (B1669196) showed a profound deficiency in dCK activity, dropping to less than 5% of that in the parental, sensitive cells. researchgate.net Similarly, a this compound-resistant human promyelocytic leukemia cell line (HL60/CdA) was found to have about 10% of the dCK activity of the parental cells, with Western blot analysis showing no detectable dCK protein. aacrjournals.orgnih.gov This decrease in enzyme activity was also correlated with reduced dCK mRNA levels. aacrjournals.org

The pivotal role of dCK is further highlighted by the cross-resistance patterns observed in these resistant cell lines. Cells with dCK deficiency are often cross-resistant to other nucleoside analogs that rely on dCK for activation, such as cytarabine. nih.gov The ratio of dCK to deactivating enzymes like 5'-nucleotidase is a critical factor, as a low ratio favors drug inactivation and resistance. researchgate.netashpublications.orgresearchgate.net

| Cell Line | Type of Cell Line | Key Finding | Reference |

|---|---|---|---|

| HL60/CdA | Human Promyelocytic Leukemia | dCK activity reduced to ~10% of parental cells; undetectable dCK protein. | aacrjournals.org |

| CCRF-CEM | Human T-lymphoblastic Leukemia | dCK activity reduced to <5% in this compound-resistant cells. | researchgate.net |

| W1L2 | Human B Lymphoblastoid | Reductions in dCK activity led to this compound resistance. | aacrjournals.org |

| L1210 | Murine Leukemia | Reductions in dCK activity led to this compound resistance. | aacrjournals.org |

While dCK activates this compound, cytosolic 5'-nucleotidases (5'-NT) perform the opposing function: they dephosphorylate and inactivate this compound monophosphate, preventing its conversion to the active triphosphate form. tandfonline.comnih.gov An increase in the activity of these catabolic enzymes can therefore confer resistance by enhancing the breakdown of the activated drug.

Preclinical studies have shown that elevated 5'-NT activity is a significant mechanism of this compound resistance. tandfonline.comaacrjournals.org In some this compound-resistant HL60 cell clones, researchers observed stably elevated levels of purine-specific "high-Km" 5'-NT mRNA and activity. nih.gov This led to a reduced ratio of dCK to 5'-NT activity, thereby promoting resistance. nih.gov Another study noted that this compound resistance could be correlated with 5'-NT levels reaching 200% of normal levels. ashpublications.org

Interestingly, the specific mechanism of resistance can vary depending on the selection pressure. One study on HL60 cells found that resistance was associated with increased 5'-NT activity and only a slight reduction in dCK activity. aacrjournals.org In contrast, another HL60-derived resistant line showed a drastic decrease in dCK activity without a significant change in 5'-NT expression, highlighting that different enzymatic alterations can dominate in different contexts. aacrjournals.org In this compound-resistant CCRF-CEM cells, the activity of high Km 5'-NT was found to be two-fold higher than in parental cells. researchgate.net

| Cell Line | Type of Cell Line | Key Finding | Reference |

|---|---|---|---|

| HL60 (Clones R13 & R23) | Human Promyelocytic Leukemia | Stably elevated levels of high-Km 5'-NT mRNA and activity. | nih.gov |

| CCRF-CEM | Human T-lymphoblastic Leukemia | 2-fold elevated activity of high Km 5'-NT in resistant cells. | researchgate.net |

| HL60 | Human Promyelocytic Leukemia | Increased mRNA expression and activity of 5'-NT shown to induce resistance. | aacrjournals.org |

Decreased Deoxycytidine Kinase (dCK) Activity/Deficiency

Transport-Related Resistance

For this compound to be metabolized, it must first enter the cell. This process is mediated by specialized proteins embedded in the cell membrane.

This compound is actively brought into cells via specific transmembrane nucleoside transporter proteins. ashpublications.orgresearchgate.net The key transporters involved include equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). researcher.life Consequently, a reduction in the number or efficiency of these transporters could limit the intracellular concentration of this compound, thereby representing a potential mechanism of resistance. tandfonline.comnih.govashpublications.org

Metabolic Pathway Adaptations

The intracellular environment, particularly the concentration of natural deoxynucleotides, plays a crucial role in the efficacy of nucleoside analogs like this compound.

The active form of this compound, Cd-ATP, exerts its cytotoxic effects in part by competing with natural deoxynucleoside triphosphates (dNTPs), particularly deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into DNA and by inhibiting enzymes like ribonucleotide reductase (RNR). europa.euashpublications.org Ribonucleotide reductase is the enzyme responsible for generating the dNTPs required for DNA synthesis. Therefore, adaptations in the cell that alter the intracellular pools of these competing nucleotides can lead to drug resistance. tandfonline.comnih.govaacrjournals.org

Preclinical studies have shown that resistant cells can adapt by increasing their endogenous dNTP pools, thereby reducing the inhibitory impact of Cd-ATP. In a fludarabine-resistant cell line that also showed some cross-resistance to other nucleosides, the intracellular pools of dNTPs were significantly higher than in the parental cells, a change attributed to altered RNR activity. aacrjournals.orgnih.gov This creates a scenario where the active drug is less able to effectively compete and inhibit its targets. This mechanism suggests that mutations or altered regulation of RNR can be a contributing factor to resistance against purine (B94841) analogues. aacrjournals.org

| Cell Line | Type of Cell Line | Resistant To | Key Finding | Reference |

|---|---|---|---|---|

| HL60/Fara-A | Human Promyelocytic Leukemia | Fludarabine (B1672870) | Significantly higher intracellular deoxynucleotide triphosphate pools (except dCTP), suggesting altered ribonucleotide reductase activity. | aacrjournals.orgnih.gov |

Altered Regulation of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. The triphosphate form of this compound, 2-chlorodeoxyadenosine triphosphate (Cd-ATP), is a potent inhibitor of RNR. europa.eu Alterations in the regulation or structure of this enzyme can therefore lead to drug resistance. nih.govtandfonline.com

Preclinical studies have shown that one mechanism of resistance to this compound can be the altered regulation of RNR. aacrjournals.org This can result in increased intracellular pools of deoxynucleotides, which then compete with Cd-ATP, thereby diminishing the inhibitory effect of the drug on DNA synthesis. For instance, in a human promyelocytic cell line (HL60) made resistant to another nucleoside analog, fludarabine, the intracellular pools of deoxynucleotide triphosphates were found to be significantly higher than in the parent cell line. nih.gov This change was hypothesized to be a consequence of mutation or altered regulation of RNR activity. nih.gov

Furthermore, research has elucidated that the di- and triphosphate forms of this compound function as reversible inhibitors of the RNR-α subunit. nih.gov This inhibition is associated with the formation of conformationally diverse hexamers of the RNR-α subunit. nih.govresearchgate.net Studies in 293T cells have highlighted that the ability of the RNR-α subunit to oligomerize is central to the drug's activity. Consequently, a potential resistance mechanism could involve the impaired ability of the RNR-α subunit to form these hexamers. nih.gov

The table below summarizes the findings from a study on the inhibitory constants (Ki) of this compound's phosphorylated forms against ribonucleotide reductase.

Table 1: Inhibitory Constants (Ki) of this compound Metabolites against Ribonucleotide Reductase

| Compound | Apparent Ki (μM) |

|---|---|

| This compound Diphosphate (B83284) (ClADP) | 1.4 ± 0.7 |

Data sourced from a study on the reversible inhibition of RNR by this compound nucleotides. nih.gov

Apoptosis Pathway Dysfunction

Apoptosis, or programmed cell death, is a primary mechanism through which this compound exerts its cytotoxic effects. ashpublications.org Dysfunction in the intricate pathways that govern apoptosis can therefore lead to cellular resistance to the drug. nih.govtandfonline.com

This compound is known to induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is triggered by the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor from the mitochondria into the cytosol. ashpublications.org In preclinical studies, it has been shown that this compound disrupts the mitochondrial membrane potential to initiate this cascade. ashpublications.org In resting cells, this compound can cause single-strand DNA breaks, leading to the activation of poly(ADP-ribose) polymerase (PARP). This depletes cellular NAD and ATP, ultimately causing apoptosis. ashpublications.org

A defective induction of apoptosis is a recognized mechanism of this compound resistance. nih.goveatris.cz This can occur through various alterations in the apoptotic machinery. For example, some cancer cells may possess inherent defects in their ability to undergo apoptosis, which can contribute to drug resistance. ashpublications.org

Studies in chronic lymphocytic leukemia (CLL) cells have shown that this compound's effectiveness is linked to its ability to induce apoptosis. umw.edu.plspandidos-publications.com In some B-CLL cells from patients with high levels of anti-apoptotic proteins like Bcl-2, this compound failed to alter the expression of pro-apoptotic proteins Bax and Bak. medsci.org Furthermore, while some studies show this compound inducing apoptosis through caspase-dependent pathways, others suggest a caspase-independent mechanism, indicating that the mode of action may vary depending on the cell type and its genetic makeup. medsci.org

Preclinical models have demonstrated that combining this compound with other agents that modulate apoptotic pathways can enhance its efficacy. For instance, combination with the HDAC inhibitor entinostat (B1683978) has been shown to strongly activate caspases 3, 8, and 9, suggesting a synergistic effect on inducing apoptosis. tandfonline.com Similarly, pretreatment with rapamycin, an mTOR inhibitor, rendered acute lymphoblastic leukemia cells more susceptible to this compound-induced apoptosis. researchgate.net

The complexity of the apoptotic process provides multiple points at which resistance can develop, from the initial signaling events to the final executioner caspases. Understanding these defects is crucial for developing strategies to overcome this compound resistance.

Preclinical Models and Research Methodologies

In Vitro Cell Line Studies

In vitro studies using various cell lines and primary human cells have been crucial in elucidating the cellular and molecular effects of cladribine (B1669150). These models allow for controlled investigations into the drug's cytotoxicity, impact on cell proliferation and apoptosis, and immunomodulatory properties.

Leukemia Cell Lines (e.g., CCRF-CEM, RAJI, HL60)

This compound was initially developed for the treatment of lymphocytic malignancies, and leukemia cell lines have been instrumental in studying its cytotoxic effects. dovepress.com Studies have shown that this compound induces apoptosis and DNA fragmentation in acute lymphoblastic leukemia cell lines like CCRF-CEM and Burkitt's lymphoma cell lines such as RAJI. researchgate.netresearchgate.net The promyelocytic leukemia cell line HL60 has also been used to assess this compound's effects on cell viability, volume, and count, demonstrating concentration- and time-dependent responses. researchgate.net

The cytotoxic activity of this compound in these cell lines is linked to its phosphorylation by deoxycytidine kinase (dCK). researchgate.netresearchgate.net Studies comparing this compound with other nucleoside analogues in leukemia and lymphoma cell lines, including CCRF-CEM, Jurkat, Raji, Daudi, HL60, and K562, have provided insights into differential drug sensitivities. For instance, CCRF-CEM cells have shown high sensitivity to various drugs, including this compound, while K562 cells were generally more resistant. termedia.pltermedia.pl

Data from studies on leukemia cell lines highlight the direct cytotoxic impact of this compound:

| Cell Line | Cell Type | Observed Effect | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia (T-cell) | Apoptosis, DNA fragmentation, High drug sensitivity | researchgate.netresearchgate.nettermedia.pl |

| RAJI | Burkitt's Lymphoma (B-cell) | Apoptosis, DNA fragmentation | researchgate.netresearchgate.net |

| HL60 | Promyelocytic Leukemia | Concentration- and time-dependent cytotoxicity | researchgate.net |

Peripheral Blood Mononuclear Cells (PBMCs) (from healthy donors or research samples)

Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors or patients, are widely used to investigate this compound's effects on primary human immune cells. mdpi.commdpi.complos.org These studies have revealed that this compound decreases the proliferation and increases apoptosis of lymphocyte subsets within PBMCs, particularly T and B cells. mdpi.comsemanticscholar.org

Research using PBMCs has also explored the immunomodulatory effects of this compound beyond direct cytotoxicity. This compound has been shown to reduce immune cell activation through both deoxycytidine kinase-dependent and -independent pathways. mdpi.comsemanticscholar.org Studies have also investigated the long-term effects of this compound exposure on cytokine secretion by restimulated PBMCs, showing a sustained modulation of the cytokine response. plos.orgplos.org

Key findings from PBMC studies include:

Reduced proliferation of T and B cells. mdpi.com

Increased apoptosis in lymphocyte subsets. mdpi.comsemanticscholar.org

Decreased immune cell activation. mdpi.comsemanticscholar.org

Sustained modulation of cytokine secretion after initial exposure. plos.orgplos.org

PBMCs are typically isolated using density gradient centrifugation and cultured in standard media supplemented with serum and antibiotics. mdpi.com Proliferation is often assessed by techniques like tritiated thymidine (B127349) incorporation, while apoptosis is measured by flow cytometry using markers like Annexin V. plos.orgsemanticscholar.org

Monocyte-Derived Macrophages (MDMs) and Dendritic Cells (In Vitro Differentiation)

The effects of this compound on myeloid lineage cells, including monocytes, monocyte-derived macrophages (MDMs), and dendritic cells (DCs), have also been investigated using in vitro differentiation protocols. Monocytes isolated from PBMCs can be differentiated into macrophages or dendritic cells using specific cytokine cocktails (e.g., M-CSF or GM-CSF for macrophages). frontiersin.orgresearchgate.net

Studies have shown that this compound can influence the differentiation and activation of these cells. While some research indicates that this compound does not induce apoptosis in differentiated M1 or M2 macrophages or DCs at therapeutic concentrations, it can reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in activated M1 macrophages. researchgate.netnih.gov this compound has also been reported to reduce the phagocytic capacity of activated M1 macrophages. researchgate.netnih.gov

Research on MDMs has shown that this compound treatment in vitro can affect their differentiation by modulating the expression of activation markers. frontiersin.org Depending on the differentiation conditions (M-CSF or GM-CSF), this compound has been observed to increase the expression of costimulatory molecules like CD80 and CD40, as well as anti-inflammatory/pro-trophic genes such as IL10 and MERTK. frontiersin.orgneurology.org However, this compound treatment in vitro did not appear to modulate the expression of activation markers in human microglia. frontiersin.org

Summary of findings in MDMs and DCs:

this compound can reduce pro-inflammatory cytokine secretion (IL-6, TNF-α) in activated M1 macrophages. researchgate.netnih.gov

Reduced phagocytic capacity in activated M1 macrophages. researchgate.netnih.gov

Modulation of activation marker expression during MDM differentiation. frontiersin.orgneurology.org

No significant induction of apoptosis in differentiated macrophages or DCs at therapeutic concentrations. researchgate.netnih.gov

No modulation of activation markers in human microglia in vitro. frontiersin.org

In Vivo Animal Models

In vivo animal models are essential for studying the systemic effects of this compound, including its pharmacokinetics, distribution, and efficacy in complex biological systems that mimic human diseases.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS), a disease in which this compound has shown clinical efficacy. mdpi.comnih.gov EAE models allow researchers to investigate the impact of this compound on neuroinflammation, demyelination, and neurological deficits.

Studies using EAE mouse models have demonstrated that this compound treatment can significantly attenuate clinical deficits. mdpi.comnih.govresearchgate.net Flow cytometry analysis in these models has shown that this compound administration leads to peripheral immune cell depletion and reduced immune cell infiltration into the central nervous system (CNS). nih.govresearchgate.net While this compound reduces immune cell infiltration, histological evaluations in some EAE studies have not shown significant differences in inflammatory lesion load compared to vehicle control. nih.govresearchgate.net

Furthermore, research in EAE mice suggests that this compound may exert neuroprotective effects independently of its peripheral immunosuppressant action, potentially by influencing neuronal network function in the cortex. nih.govresearchgate.netresearchgate.net

Key findings from EAE models:

Attenuation of clinical deficits. mdpi.comnih.govresearchgate.net

Peripheral immune cell depletion. nih.govresearchgate.net

Reduced immune cell infiltration into the CNS. nih.govresearchgate.net

Potential neuroprotective effects on cortical neuronal networks. nih.govresearchgate.netresearchgate.net

Pharmacokinetic and Distribution Studies in Animal Species

Pharmacokinetic (PK) and distribution studies in various animal species are crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted. These studies inform about the drug's bioavailability, half-life, volume of distribution, and its ability to cross biological barriers, such as the blood-brain barrier (BBB).

Studies in animals, including mice, monkeys, and rats, have provided valuable PK data. europa.eutga.gov.aunih.govscirp.org Following administration, this compound is distributed extensively with a reported volume of distribution in humans around 480-490 L. mims.comeuropa.eu Plasma protein binding of this compound is approximately 20%. mims.comeuropa.eu

A significant finding in distribution studies is this compound's ability to cross the blood-brain barrier, reaching concentrations in the cerebrospinal fluid (CSF) that are a notable percentage of plasma levels (e.g., ~25%). cancercareontario.caresearchgate.net This is important for its potential effects within the CNS.

Pharmacokinetic parameters can vary depending on the animal species and route of administration. For example, a study in Sprague Dawley rats reported a mean absolute bioavailability of close to 90% following subcutaneous injection. nih.gov The plasma concentrations of this compound in rats decreased rapidly with a biphasic decline after both intra-arterial and subcutaneous administrations. nih.gov

Pharmacokinetic parameters observed in animal studies:

| Species | Route of Administration | AUC (µg x h/ml) | t1/2 beta (h) | Bioavailability (%) | Reference |

| Sprague Dawley Rat | Intra-arterial | 0.66 ± 0.34 | 3.5 ± 2.1 | - | nih.gov |

| Sprague Dawley Rat | Subcutaneous | 1.2 ± 0.3 | 4.5 ± 2.2 | ~90 | nih.gov |

| Rabbit | Oral | 504.2 | 0.62 | - | scirp.org |